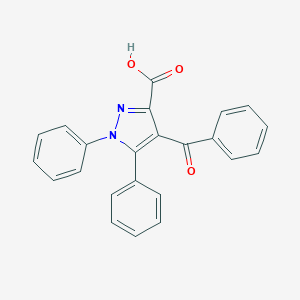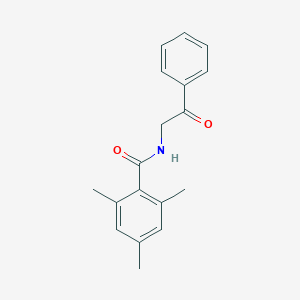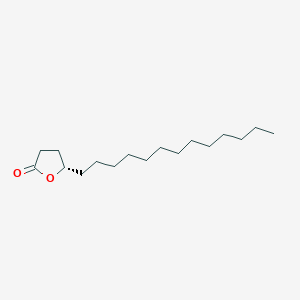
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and hypoglycemic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid typically involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives. The reaction proceeds through the formation of N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides, which then undergo Friedel-Crafts acylation with arenes to yield the desired compound . The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and heating to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality .
化学反应分析
Types of Reactions
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Friedel-Crafts Acylation:
Nucleophilic Addition: The compound can react with nucleophiles to form various derivatives, such as hydrazones and amides.
Common Reagents and Conditions
Anhydrous Aluminum Chloride: Used as a catalyst in Friedel-Crafts acylation.
Hydrazine Derivatives: React with the acid chloride to form carbohydrazides.
Aromatic Diamines: Used to produce carboxamides.
Major Products Formed
Carbohydrazides: Formed from the reaction with hydrazine derivatives.
Carboxamides: Produced by reacting with aromatic diamines.
Hydrazones: Result from the reaction with phenylhydrazine.
科学研究应用
Medicinal Chemistry: The compound and its derivatives exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Biological Research: Pyrazole derivatives are investigated for their role in modulating biological pathways and their potential as therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
相似化合物的比较
Similar Compounds
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides: These derivatives share a similar core structure but differ in their functional groups.
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides: These compounds have amide groups instead of carboxylic acid groups.
Uniqueness
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
106230-15-3 |
|---|---|
分子式 |
C23H16N2O3 |
分子量 |
368.4g/mol |
IUPAC 名称 |
4-benzoyl-1,5-diphenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22(17-12-6-2-7-13-17)19-20(23(27)28)24-25(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15H,(H,27,28) |
InChI 键 |
SWCGFPYTBVJJQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone](/img/structure/B371801.png)
![1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-carbohydrazide](/img/structure/B371802.png)
![N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide](/img/structure/B371803.png)
![4-Methylspiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-1-ylamine](/img/structure/B371804.png)
![1,4-Dibromopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371805.png)

![Methyl (1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetate](/img/structure/B371811.png)

![1,4-Dibromo-9,9-dichloropentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane](/img/structure/B371813.png)
![Spiro(pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10,2'-[1,3]-dioxolane)-2-carboxylic acid](/img/structure/B371815.png)
![10-(Hydroxymethyl)-2-iodo-4-oxatricyclo[4.3.1.0~3,7~]decan-5-one](/img/structure/B371817.png)
![(1-Bromospiro{pentacyclo[4.3.0.0~2,4~.0~3,8~.0~5,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)methanol](/img/structure/B371819.png)
![4,4'-dibenzoyl-5,5'-diphenyl-2,2'(3H,3'H)-dioxo-3,3'-bis[furan-3-ylidene]](/img/structure/B371821.png)
![1-Bromospiro(pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane-9,2'-[1,3]-dioxolane)-3-carboxylic acid](/img/structure/B371824.png)
